Nicorandil nitrate is a pharmacologically significant compound primarily used as a vasodilator in the treatment of angina pectoris. It is classified as a dual-action potassium channel opener and a nitric oxide donor, which contributes to its effectiveness in alleviating chest pain associated with coronary artery disease. Nicorandil is marketed in various countries, including the United Kingdom, Australia, and Japan, but it has not received approval from the United States Food and Drug Administration.
The compound is derived from nicotinamide, a form of vitamin B3, and is synthesized through various chemical processes. It belongs to the class of organic compounds known as nicotinamides and exhibits properties characteristic of both nitrates and potassium channel openers.
Nicorandil is classified as:
The synthesis of Nicorandil involves several methods, primarily focusing on nitration processes. One notable method includes the O-nitration of N-(2-hydroxyethyl)nicotinamide using a mixture of nitric acid and acetic anhydride. This method allows for controlled reaction conditions to minimize side reactions and optimize yield.
Nicorandil has a well-defined molecular structure characterized by its functional groups:
Nicorandil participates in various chemical reactions that underscore its pharmacological properties:
Nicorandil exerts its therapeutic effects through two primary mechanisms:
Nicorandil is primarily utilized as an antianginal agent in clinical settings for the management of stable angina pectoris. Its unique dual-action mechanism allows it to effectively improve coronary blood flow without causing tolerance—a common issue associated with traditional nitrates.
The nitrate moiety of nicorandil functions as a biochemical precursor for nitric oxide (NO) release. Within vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC), catalyzing the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which subsequently:
The NO-mediated vasodilation predominantly affects large epicardial coronary arteries and the venous system (at plasma concentrations >3 μM). Clinical intravascular ultrasound studies with Virtual Histology (IVUS-VH) demonstrate that this pathway contributes to plaque stabilization by reducing macrophage infiltration and increasing fibrous cap thickness [7]. Unlike classical nitrates, nicorandil's NO release shows reduced tolerance development due to concurrent KATP channel activation [2] [6].
Nicorandil binds to sulfonylurea receptor 2B (SUR2B) regulatory subunits of KATP channels, inducing conformational changes that open the pore-forming Kir6.1/Kir6.2 subunits. Channel activation increases transmembrane potassium efflux, causing:
This mechanism predominates at lower plasma concentrations (<1 μM) and primarily dilates coronary resistance arterioles (<100 μm diameter). Nicorandil exhibits selective affinity for vascular SUR2B/Kir6.1 channels (EC50 = 2.7 μM) over cardiac SUR2A/Kir6.2 channels (EC50 = 32 μM), explaining its minimal electrophysiological effects [3] [6].
Table 1: Nicorandil's Dual Vasodilatory Mechanisms
Parameter | NO-cGMP Pathway | KATP Channel Pathway |
---|---|---|
Molecular Target | Soluble guanylate cyclase | SUR2B/Kir6.1/Kir6.2 complex |
Primary Vascular Site | Epicardial arteries, Veins | Resistance arterioles |
Concentration Range | >3 μM | <1 μM |
Effect on Impedance | Reduces wave reflection (large vessels) | Lowers microvascular resistance |
Plaque Effects | Stabilizes fibrous cap [7] | Improves microvascular perfusion [6] |
Nicorandil simultaneously reduces ventricular preload (through venous pooling) and systemic afterload (via arteriolar dilation), creating a hemodynamic profile distinct from conventional vasodilators:
Table 2: Hemodynamic Effects of Nicorandil in Angina Patients
Parameter | Change (%) | Mechanism | Clinical Impact |
---|---|---|---|
Coronary Blood Flow | +38% | Epicardial + microvascular dilation | Improved myocardial perfusion [1] |
LV End-Diastolic Volume | -18% | Venous pooling | Reduced oxygen demand |
Systemic Vascular Resistance | -14% | Arteriolar dilation | Lower cardiac workload |
Aortic Pressure | -8% | Combined effects | Increased perfusion gradient [4] |
This hemodynamic synergy increases time to ST-segment depression during exercise testing by ≈60 seconds and improves total exercise duration by ≈20% compared to baseline [1] [5].
Beyond vasodilation, nicorandil activates mitochondrial KATP (mitoKATP) channels in cardiomyocytes, triggering pharmacological preconditioning:
Anti-Apoptotic Pathways: Nicorandil modulates Bcl-2 family proteins, reducing cytochrome c release and caspase-3 activation. Studies demonstrate ≈40% reduction in apoptosis markers during ischemia-reperfusion [6] [10].
mPTP Stabilization: By preventing calcium overload and reducing oxidative stress, nicorandil delays opening of the mitochondrial permeability transition pore (mPTP), preserving ATP synthesis during reperfusion [4] [6].
These mechanisms collectively reduce experimental infarct size by 50-70% and lower creatine kinase-MB release by ≈45% in percutaneous coronary intervention (PCI) studies [6] [10]. The IONA trial demonstrated nicorandil's long-term cardioprotection, reducing coronary events by 17% through preconditioning-like effects [5] [10].
Concluding Remarks
Nicorandil nitrate represents a pharmacologically distinct antianginal agent whose hybrid molecular structure enables simultaneous activation of complementary vasodilatory pathways. The integration of NO-mediated epicardial dilation, KATP-driven microvascular relaxation, and mitochondrial preconditioning provides a multi-targeted approach to myocardial protection. Ongoing research continues to elucidate novel aspects of its mechanism, particularly regarding endothelial protection and plaque modulation, solidifying its role in comprehensive ischemic heart disease management.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: